

Indatraline: A Comprehensive Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Indatraline*

Cat. No.: *B1675337*

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Abstract

Indatraline, with the IUPAC name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine, is a potent, non-selective monoamine transporter inhibitor.[1] It exhibits high binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these key neurotransmitters. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **indatraline**. Detailed experimental protocols for its synthesis, binding affinity determination, and behavioral assessment are presented, alongside a visualization of its mechanism of action and related signaling pathways.

Chemical Structure and Identification

Indatraline is a chiral molecule with a rigid indane scaffold. The specific stereoisomer with the (1R,3S) configuration is the active enantiomer.

Table 1: Chemical Identification of **Indatraline**

Identifier	Value
IUPAC Name	(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
CAS Number	86939-10-8[1]
PubChem CID	126280[1]
Molecular Formula	C ₁₆ H ₁₅ Cl ₂ N[1]
SMILES	CN[C@@H]1C--INVALID-LINK-- C3=CC(=C(C=C3)Cl)Cl[1]

Physicochemical Properties

The physicochemical properties of **indatraline** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of **Indatraline**

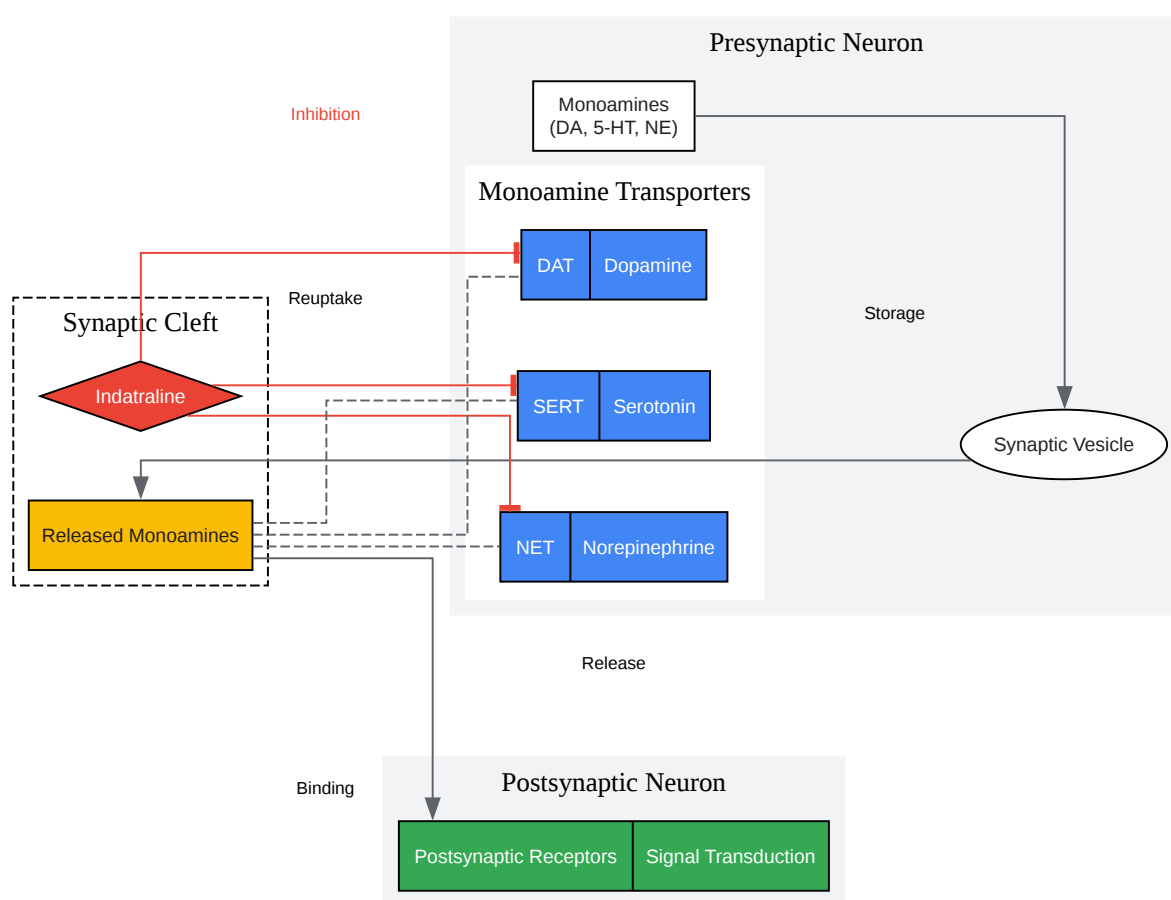
Property	Value
Molecular Weight	292.2 g/mol
Melting Point	Not available
Boiling Point	Not available
Solubility	Insoluble in water; Soluble in DMSO (<32.87 mg/ml for HCl salt)
pKa	Not available
logP	4.4

Pharmacological Properties

Indatraline's primary pharmacological action is the non-selective inhibition of monoamine transporters.

Mechanism of Action

Indatraline binds to the substrate binding sites of DAT, SERT, and NET, blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling.



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Figure 1: Mechanism of action of **Indatraline**.

Binding Affinity

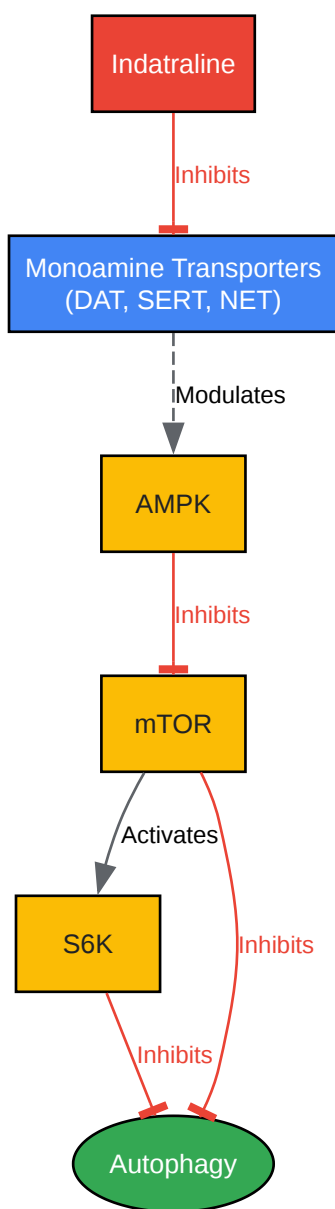
Indatraline demonstrates high affinity for all three monoamine transporters, with a slight preference for SERT.

Table 3: Binding Affinities (Ki) of **Indatraline** for Monoamine Transporters

Transporter	Ki (nM)
SERT (Serotonin Transporter)	0.42
DAT (Dopamine Transporter)	1.7
NET (Norepinephrine Transporter)	5.8

Signaling Pathways

The inhibition of monoamine transporters by **indatraline** leads to downstream signaling cascades. One identified pathway involves the suppression of the mTOR/S6 kinase signaling pathway, which is linked to the induction of autophagy.



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Figure 2: Indatraline's effect on the AMPK/mTOR/S6K signaling pathway.

Experimental Protocols

Synthesis of Indatraline

The following is a representative protocol for the synthesis of (±)-**indatraline**, adapted from published literature. This multi-step synthesis involves the formation of an indanone intermediate followed by reductive amination.

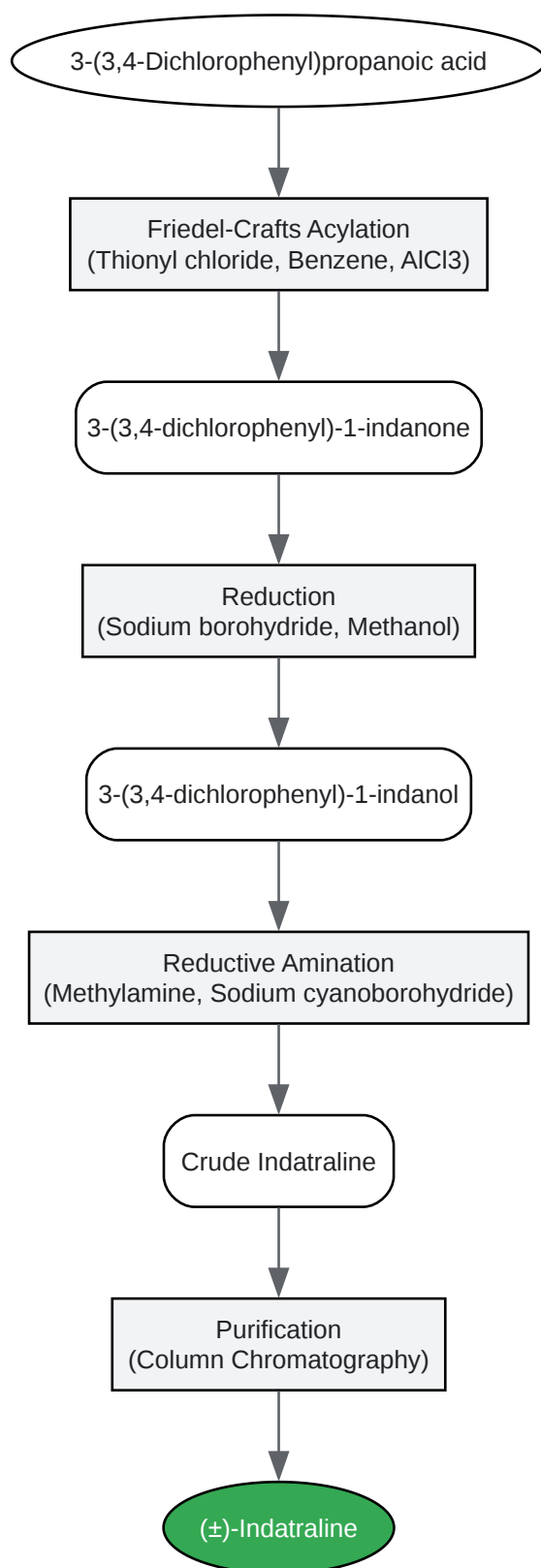
Materials:

- 3-(3,4-Dichlorophenyl)propanoic acid
- Thionyl chloride
- Aluminum chloride
- Benzene
- Sodium borohydride
- Methanol
- Methylamine solution
- Sodium cyanoborohydride
- Dichloromethane
- Diethyl ether
- Hydrochloric acid
- Sodium bicarbonate
- Magnesium sulfate
- Standard laboratory glassware and equipment

Procedure:

- Indanone Formation:
 - Convert 3-(3,4-dichlorophenyl)propanoic acid to its acid chloride using thionyl chloride.
 - Perform a Friedel-Crafts acylation by reacting the acid chloride with benzene in the presence of aluminum chloride to yield 3-(3,4-dichlorophenyl)-1-indanone.

- Reduction to Indanol:
 - Reduce the indanone to the corresponding indanol using sodium borohydride in methanol.
- Reductive Amination:
 - React the indanol with an excess of methylamine solution in the presence of a reducing agent like sodium cyanoborohydride in a suitable solvent such as dichloromethane.
 - The reaction mixture is stirred at room temperature for 24-48 hours.
- Work-up and Purification:
 - Quench the reaction with water and extract the product with dichloromethane.
 - Wash the organic layer with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain racemic **indatraline**.
- Salt Formation (Optional):
 - Dissolve the free base in diethyl ether and add a solution of hydrochloric acid in ether to precipitate **indatraline** hydrochloride.



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Figure 3: General workflow for the synthesis of (±)-Indatraline.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of **indatraline** for DAT, SERT, and NET using radiolabeled ligands.

Materials:

- Cell membranes prepared from cells expressing human DAT, SERT, or NET.
- Radioligands: [^3H]WIN 35,428 (for DAT), [^3H]Citalopram (for SERT), [^3H]Nisoxetine (for NET).
- **Indatraline** hydrochloride.
- Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Plate Setup:
 - Prepare serial dilutions of **indatraline** in assay buffer.
 - In a 96-well plate, add assay buffer for total binding wells, a high concentration of the respective non-specific inhibitor for non-specific binding wells, and the **indatraline** dilutions for competition wells.
- Incubation:
 - Add the cell membrane preparation to each well.
 - Add the radioligand to each well at a concentration close to its K_d .

- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration and Washing:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
 - Wash the filters multiple times with ice-cold assay buffer.
- Quantification:
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **indatraline** concentration.
 - Determine the IC_{50} value from the resulting sigmoidal curve using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Assessment of Locomotor Activity in Rodents

This protocol outlines a method to evaluate the effect of **indatraline** on spontaneous locomotor activity in mice or rats.

Materials:

- Adult male mice or rats.
- **Indatraline** hydrochloride.
- Vehicle (e.g., saline or 0.5% methylcellulose).

- Open field apparatus equipped with automated photobeam detection systems.
- Animal scale.

Procedure:

- Animal Acclimation:
 - House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
 - Handle the animals for a few days prior to testing to reduce stress.
- Drug Administration:
 - Weigh each animal and calculate the required dose of **indatraline** or vehicle.
 - Administer **indatraline** or vehicle via the desired route (e.g., intraperitoneal injection).
- Behavioral Testing:
 - At a specified time after drug administration (e.g., 30 minutes), place each animal individually into the center of the open field apparatus.
 - Allow the animal to explore the apparatus freely for a set duration (e.g., 60 minutes).
 - The automated system will record various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
- Data Analysis:
 - Analyze the collected data for each parameter.
 - Compare the locomotor activity of the **indatraline**-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

Indatraline is a valuable research tool for investigating the roles of monoamine transporters in various physiological and pathological processes. Its non-selective, high-affinity binding profile makes it a potent modulator of dopaminergic, serotonergic, and noradrenergic neurotransmission. The information and protocols provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating further exploration of its therapeutic potential and underlying mechanisms of action.

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References

- 1. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
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